5-(4-Ethylthiophenyl)-2-methylphenol
Description
5-(4-Ethylthiophenyl)-2-methylphenol is an organic compound characterized by the presence of a phenol group substituted with an ethylthiophenyl group and a methyl group
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-3-17-14-8-6-12(7-9-14)13-5-4-11(2)15(16)10-13/h4-10,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYDKPQUSPKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylthiophenol and 2-methylphenol.
Reaction Conditions:
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-(4-Ethylthiophenyl)-2-methylphenol.
Industrial Production Methods
Industrial production methods for 5-(4-Ethylthiophenyl)-2-methylphenol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-methylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-methylphenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The ethylthiophenyl group may contribute to the compound’s lipophilicity and ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Similar in structure but lacks the thiophenyl group.
2-Methylphenol (o-Cresol): Similar in structure but lacks the ethylthiophenyl group.
4-Methylthiophenol: Similar in structure but lacks the methyl group on the phenol ring.
Uniqueness
5-(4-Ethylthiophenyl)-2-methylphenol is unique due to the presence of both the ethylthiophenyl and methyl groups on the phenol ring, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
